6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
Description
6-Ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a quinolinone derivative featuring a sulfonyl group at position 3, an ethoxy substituent at position 6, and a 2-methylbenzyl moiety at position 1. The quinolinone core is a privileged scaffold in medicinal chemistry due to its structural rigidity and capacity for diverse substitutions, which modulate biological activity . The 2-methylbenzyl substituent contributes steric bulk and lipophilicity, which may influence membrane permeability and pharmacokinetics.
Properties
IUPAC Name |
6-ethoxy-3-(4-ethoxyphenyl)sulfonyl-1-[(2-methylphenyl)methyl]quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27NO5S/c1-4-32-21-10-13-23(14-11-21)34(30,31)26-18-28(17-20-9-7-6-8-19(20)3)25-15-12-22(33-5-2)16-24(25)27(26)29/h6-16,18H,4-5,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAYKHBDIZHPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OCC)CC4=CC=CC=C4C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one can be achieved through various synthetic routes. One common method involves the reaction of anthranilic acid derivatives with appropriate sulfonyl chlorides and ethoxy-substituted benzyl halides under controlled conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where reagents like sodium ethoxide can replace the ethoxy groups with other nucleophiles.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where boronic acids are used to form carbon-carbon bonds.
Scientific Research Applications
6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Position 3 Modifications
- This may stabilize resonance interactions in biological targets compared to the 4-fluorophenylsulfonyl group in the acetamide derivative .
- 4-Fluorophenylsulfonyl : Fluorine’s electronegativity enhances sulfonyl group polarity, possibly improving aqueous solubility but reducing membrane permeability.
- 4-Isopropylbenzenesulfonyl : The bulky isopropyl group increases steric hindrance, which may limit binding to deep hydrophobic pockets in enzymes or receptors.
Position 1 Modifications
- N-(2-Methylphenyl)acetamide : The acetamide linker adds hydrogen-bonding capacity, which could enhance binding affinity but reduce metabolic stability due to susceptibility to hydrolysis.
- 4-Chlorobenzyl : The chloro substituent increases lipophilicity, favoring passive diffusion across membranes but possibly raising toxicity concerns.
- 4-Methoxybenzyl : Methoxy’s polarity improves solubility but may reduce CNS penetration due to increased hydrogen bonding with aqueous environments.
Implications for Drug Design
- Electron-Withdrawing Groups : The target compound’s 4-ethoxybenzenesulfonyl group offers a balance between electron withdrawal and steric bulk, making it suitable for targets requiring moderate polarity (e.g., kinases or GPCRs).
- Lipophilicity vs. Solubility : Compounds with isopropyl or chlorobenzyl groups (e.g., ) prioritize lipophilicity for targets in lipid-rich environments, whereas methoxy derivatives (e.g., ) favor aqueous solubility.
- Synthetic Accessibility : The acetamide derivative demonstrates the feasibility of introducing diverse linkers at position 1, suggesting modular synthetic routes for optimizing pharmacokinetic profiles.
Biological Activity
6-Ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(2-methylphenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound belongs to the class of dihydroquinolines and features an ethoxy group and a benzenesulfonyl moiety, which may influence its pharmacological properties. The IUPAC name is this compound.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating physiological responses.
- Signal Transduction Modulation : It can interact with cellular receptors, influencing signaling cascades that affect cell proliferation and apoptosis.
- Induction of Apoptosis : Evidence suggests that it may trigger programmed cell death in cancer cells through various pathways.
Biological Activity Data
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammatory markers in vitro | |
| Antimicrobial | Exhibits activity against bacterial strains |
Case Studies
- Anticancer Activity : In a study evaluating the compound's effects on various cancer cell lines, it was observed that treatment resulted in significant apoptosis as measured by flow cytometry. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
- Anti-inflammatory Effects : Another study assessed the compound's ability to modulate inflammatory responses. Results indicated a reduction in cytokine production (e.g., TNF-alpha and IL-6) in lipopolysaccharide-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Properties : The compound was tested against several bacterial strains, showing notable inhibition zones in agar diffusion assays. This suggests its utility in developing new antimicrobial therapies.
Comparative Analysis
When compared to similar compounds such as 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-[(3-methylphenyl)methyl]-1,4-dihydroquinolin-4-one, the unique combination of functional groups in this compound may confer enhanced stability and biological activity.
Similar Compounds Comparison
| Compound Name | Activity Type | Key Findings |
|---|---|---|
| 6-Ethoxy-3-(4-Methoxybenzenesulfonyl)-1-[(3-Methylphenyl)methyl]-1,4-Dihydroquinolin-4-One | Anticancer | Similar apoptosis induction |
| 5-Ethoxy-N-(2-Methylphenyl)acetamide | Anti-inflammatory | Moderate reduction in inflammation |
| 7-Ethoxy-N-(3-Methoxyphenyl)acetamide | Antimicrobial | Less effective against bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
